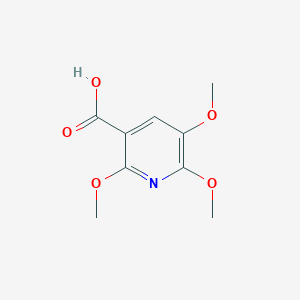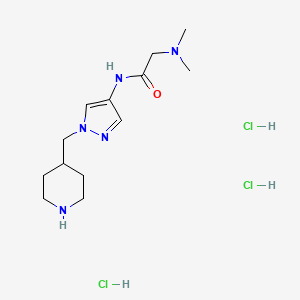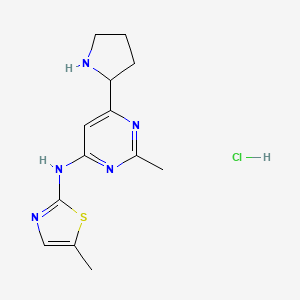![molecular formula C9H10INO2 B1402730 (6-iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridin-8-yl)methanol CAS No. 1346446-89-6](/img/structure/B1402730.png)
(6-iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridin-8-yl)methanol
Vue d'ensemble
Description
(6-Iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridin-8-yl)methanol is a heterocyclic compound with the molecular formula C9H10INO2 and a molecular weight of 291.09 g/mol This compound features a pyrano[3,2-b]pyridine core structure, which is a fused bicyclic system containing both oxygen and nitrogen heteroatoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6-iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridin-8-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of 6-iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine as a starting material, which undergoes a nucleophilic substitution reaction with methanol in the presence of a base . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
(6-Iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridin-8-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The iodine atom can be reduced to a hydrogen atom, resulting in the formation of 3,4-dihydro-2H-pyrano[3,2-b]pyridin-8-yl)methanol.
Substitution: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: 6-iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridin-8-carboxylic acid.
Reduction: 3,4-dihydro-2H-pyrano[3,2-b]pyridin-8-yl)methanol.
Substitution: Various substituted pyrano[3,2-b]pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(6-Iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridin-8-yl)methanol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: It is used in the development of novel materials and as a precursor for the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of (6-iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridin-8-yl)methanol largely depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The presence of the iodine atom and the methanol group can influence its binding affinity and specificity. The compound may exert its effects through pathways involving oxidative stress, apoptosis, or cell cycle regulation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl)methanol
- (5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridin-4-yl)methanol
- (5-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridin-6-yl)methanol
Uniqueness
(6-Iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridin-8-yl)methanol is unique due to the specific positioning of the iodine atom and the methanol group on the pyrano[3,2-b]pyridine core. This unique structure imparts distinct chemical reactivity and potential biological activity compared to its analogs .
Propriétés
IUPAC Name |
(6-iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridin-8-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10INO2/c10-8-4-6(5-12)9-7(11-8)2-1-3-13-9/h4,12H,1-3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFAPERIRUSRQTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=CC(=N2)I)CO)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,4-dihydro-2H-pyrano[2,3-b]pyridin-6-amine](/img/structure/B1402649.png)
![3-(3,4-dihydro-2H-pyrano[2,3-b]pyridin-6-yl)prop-2-yn-1-ol](/img/structure/B1402650.png)
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B1402651.png)






![3-(Azetidin-3-yl)-1-methyl-1H-pyrazolo[3,4-b]pyrazine hydrochloride](/img/structure/B1402662.png)


![6-iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine-8-carbonitrile](/img/structure/B1402668.png)

